molecular formula C11H15N B145659 adamantane-1-carbonitrile CAS No. 23074-42-2

adamantane-1-carbonitrile

Cat. No.: B145659
CAS No.: 23074-42-2
M. Wt: 161.24 g/mol
InChI Key: FQFZASRJFRAEIH-UHFFFAOYSA-N
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Description

1-Adamantanecarbonitrile reacts with W2(OCMe3)6 to yield W(CAd)(OCMe3)3 (Ad=1-adamantyl).

Properties

IUPAC Name

adamantane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFZASRJFRAEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177644
Record name Tricyclo(3.3.1.13,7)decane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23074-42-2
Record name 1-Cyanoadamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23074-42-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.13,7)decane-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074422
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Record name 1-Adamantanecarbonitrile
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Record name Tricyclo(3.3.1.13,7)decane-1-carbonitrile
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Record name Tricyclo[3.3.1.13,7]decane-1-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-cyanoadamantane?

A1: The molecular formula of 1-cyanoadamantane is C11H15N, and its molecular weight is 161.25 g/mol.

Q2: What spectroscopic techniques have been used to characterize 1-cyanoadamantane?

A2: Researchers have employed various spectroscopic techniques to characterize 1-cyanoadamantane, including: * Microwave Spectroscopy: This technique provided precise information on the rotational constants of 1-cyanoadamantane, allowing for the determination of bond lengths and angles within the molecule. [] * Terahertz Spectroscopy: This method was instrumental in studying the low-frequency vibrational modes of 1-cyanoadamantane, including the librational mode, in both its ordered and disordered phases. []* Raman Spectroscopy: This technique provided insights into the vibrational modes of 1-cyanoadamantane, particularly in the context of its plastic phase and the temperature dependence of these modes. [, , ] * Infrared Spectroscopy: This method has been used to study the vibrational modes of the 1-cyanoadamantane cation, revealing evidence of hydrogen transfer and cage-opening upon ionization. []

Q3: What is unique about the solid-state behavior of 1-cyanoadamantane?

A3: 1-Cyanoadamantane exhibits several distinct crystalline phases, including a brittle phase (II), a glassy phase (Ig), a stable plastic phase (I), and a metastable plastic phase (I'). [] These phases are characterized by different degrees of molecular order and mobility.

Q4: What is a plastic crystal, and how does 1-cyanoadamantane exemplify this?

A4: A plastic crystal is a solid phase where molecules possess positional order within a lattice structure but exhibit a high degree of rotational freedom. 1-Cyanoadamantane forms a plastic crystalline phase at room temperature, characterized by the free rotation of molecules within the crystal lattice. [, , ]

Q5: How does the dielectric behavior of 1-cyanoadamantane change across its different phases?

A5: The dielectric properties of 1-cyanoadamantane have been extensively studied in its various phases. Notably, the dielectric relaxation times exhibit an Arrhenius-type temperature dependence in the supercooled plastic phase, suggesting "strong glass former" behavior. [] Furthermore, studies on the low-frequency dielectric properties indicate that the glass transition in 1-cyanoadamantane is not associated with the freezing of individual molecular rotations but rather with the freezing of fluctuations in local antiferroelectric ordering. []

Q6: What types of molecular motions are observed in 1-cyanoadamantane?

A6: Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have revealed two distinct types of molecular motions in 1-cyanoadamantane: a fast uniaxial rotation around the molecule's threefold axis and a slower isotropic reorientation of this axis between specific crystallographic directions. [] These motions have been further investigated using techniques like incoherent quasielastic neutron scattering, providing insights into the dynamics of the plastic phase. []

Q7: How does 1-cyanoadamantane react with silylenes?

A7: Research has shown that 1-cyanoadamantane reacts with silylenes in a unique manner. While di-tert-butylsilylene adds across the carbon-nitrogen triple bond, forming a cyclic diazasilacyclohexadiene derivative, dimesitylsilylene follows a different pathway, yielding an azadisilacyclobutene ring system. [] These findings highlight the influence of steric and electronic factors on the reactivity of silylenes towards nitriles.

Q8: Can 1-cyanoadamantane form complexes with metal carbonyls?

A8: Yes, 1-cyanoadamantane selectively forms complexes with tungsten pentacarbonyl, coordinating through the nitrogen atom of the cyano group. This property has been exploited for the separation of 1-cyanoadamantane from mixtures containing adamantyl-1,3,4-oxathiazol-2-one. []

Q9: What are the potential applications of 1-cyanoadamantane derivatives?

A9: Derivatives of 1-cyanoadamantane, particularly those containing an aryloxy group at the 4-position of an aniline moiety, have shown potential as hypobetalipoproteinemic agents. These compounds, which lower blood lipid levels, are being explored further for their therapeutic benefits. []

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